
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane: is a complex organosilicon compound characterized by the presence of four trifluoromethylphenyl groups attached to a divinyldisiloxane core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylsilane derivatives.
Hydrosilylation Reaction: The key step involves the hydrosilylation of 4-(trifluoromethyl)phenylsilane with divinyldisiloxane in the presence of a platinum catalyst. This reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disiloxane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)disilane
- 1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)vinylsilane
Uniqueness
1,1,3,3-Tetrakis(4-(trifluoromethyl)phenyl)-1,3-divinyldisiloxane stands out due to its divinyldisiloxane core, which imparts unique reactivity and stability compared to its analogs. The presence of vinyl groups allows for further functionalization and cross-linking, enhancing its versatility in various applications.
Properties
CAS No. |
920743-82-4 |
|---|---|
Molecular Formula |
C32H22F12OSi2 |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
ethenyl-[ethenyl-bis[4-(trifluoromethyl)phenyl]silyl]oxy-bis[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C32H22F12OSi2/c1-3-46(25-13-5-21(6-14-25)29(33,34)35,26-15-7-22(8-16-26)30(36,37)38)45-47(4-2,27-17-9-23(10-18-27)31(39,40)41)28-19-11-24(12-20-28)32(42,43)44/h3-20H,1-2H2 |
InChI Key |
IOIHOYVOZYYAHY-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)O[Si](C=C)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


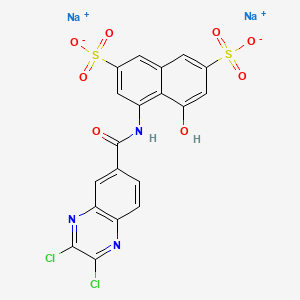
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
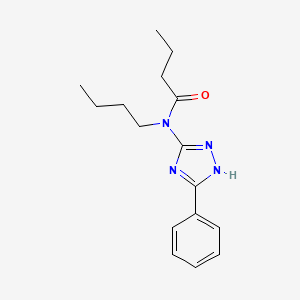
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
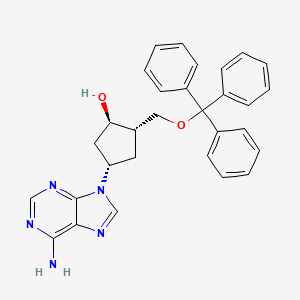
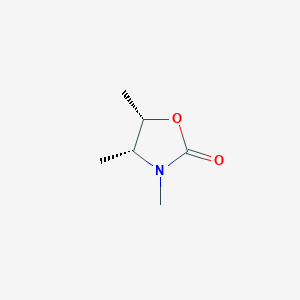
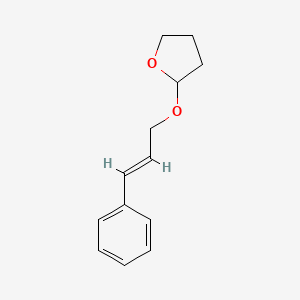
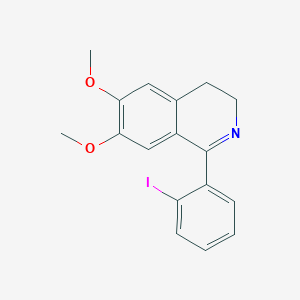
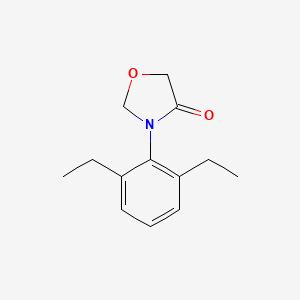
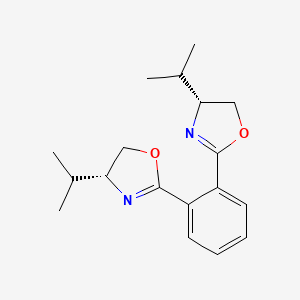
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
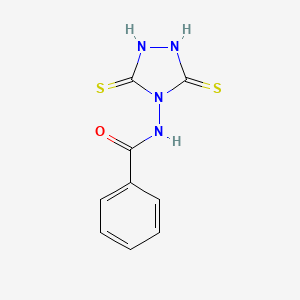
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
